molecular formula C7H7N3O2 B116323 5-Acetylpyrazine-2-carboxamide CAS No. 147425-79-4

5-Acetylpyrazine-2-carboxamide

Cat. No.: B116323
CAS No.: 147425-79-4
M. Wt: 165.15 g/mol
InChI Key: ALPVAENMJMTCLM-UHFFFAOYSA-N
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Description

5-Acetylpyrazine-2-carboxamide is an organic compound with the molecular formula C7H7N3O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetylpyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

    Starting Materials: Pyrazine-2-carboxylic acid, acetyl chloride, pyridine.

    Reaction Conditions: Reflux in an organic solvent such as toluene or dichloromethane.

    Purification: Recrystallization from a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Acetylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 5-Carboxypyrazine-2-carboxamide.

    Reduction: 5-(Hydroxymethyl)pyrazine-2-carboxamide.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Acetylpyrazine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial and antitubercular activities.

    Material Science: It can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It can be used in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A well-known antitubercular agent with a similar structure but different functional groups.

    5-Methylpyrazine-2-carboxamide: Another derivative of pyrazine with potential antimicrobial properties.

    6-Chloropyrazine-2-carboxamide: A chlorinated derivative with enhanced lipophilicity and biological activity.

Uniqueness

5-Acetylpyrazine-2-carboxamide is unique due to its acetyl functional group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-acetylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-4(11)5-2-10-6(3-9-5)7(8)12/h2-3H,1H3,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPVAENMJMTCLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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